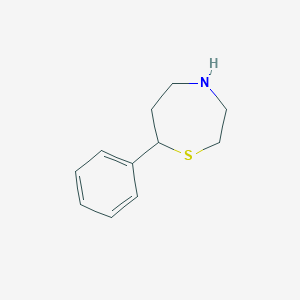
1,2-Ethanediamine, N-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Ethanediamine, N-hydroxy- is an organic compound with the molecular formula C2H8N2O It is a derivative of ethylenediamine, where one of the hydrogen atoms is replaced by a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Ethanediamine, N-hydroxy- can be synthesized through the ammonolysis of 1,2-dichloroethane in the presence of ammonia. The reaction is typically carried out in a tubular reactor at high pressure (6 MPa) and elevated temperatures (160°C). The optimal conditions include a 60% weight concentration of ammonia and a reactant molar ratio of ammonia to 1,2-dichloroethane of 30:1 .
Industrial Production Methods
Industrial production of 1,2-Ethanediamine, N-hydroxy- follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient conversion and high yield. The reaction mixture is then subjected to rectification to separate the desired product from by-products such as diethylenetriamine and triethylenetetramine .
Chemical Reactions Analysis
Types of Reactions
1,2-Ethanediamine, N-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to ethylenediamine under specific conditions.
Substitution: The amine groups can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Alkyl halides and other electrophiles are used in the presence of a base to facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Oxo derivatives of 1,2-Ethanediamine, N-hydroxy-.
Reduction: Ethylenediamine.
Substitution: Substituted amines with various alkyl or aryl groups.
Scientific Research Applications
1,2-Ethanediamine, N-hydroxy- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of 1,2-Ethanediamine, N-hydroxy- involves its interaction with molecular targets such as enzymes and metal ions. The hydroxyl group and amine groups can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other biological molecules. This coordination can lead to inhibition or activation of enzymatic pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
Ethylenediamine: The parent compound without the hydroxyl group.
1,2-Diaminopropane: A similar compound with an additional methyl group.
Ethylenediaminetetraacetic acid (EDTA): A related compound with multiple amine and carboxyl groups.
Uniqueness
1,2-Ethanediamine, N-hydroxy- is unique due to the presence of the hydroxyl group, which imparts different chemical reactivity and potential biological activity compared to its analogs. This hydroxyl group allows for additional hydrogen bonding and coordination interactions, making it a versatile compound in various applications .
Properties
CAS No. |
29072-73-9 |
|---|---|
Molecular Formula |
C2H8N2O |
Molecular Weight |
76.10 g/mol |
IUPAC Name |
N-(2-aminoethyl)hydroxylamine |
InChI |
InChI=1S/C2H8N2O/c3-1-2-4-5/h4-5H,1-3H2 |
InChI Key |
JVKAWJASTRPFQY-UHFFFAOYSA-N |
Canonical SMILES |
C(CNO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




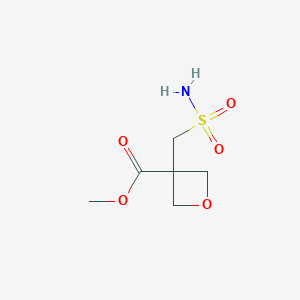
![6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole-2-carboxylicacid](/img/structure/B13526561.png)

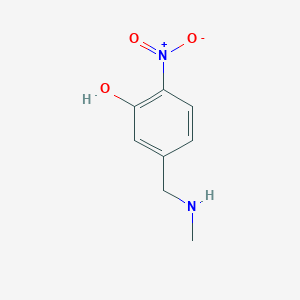
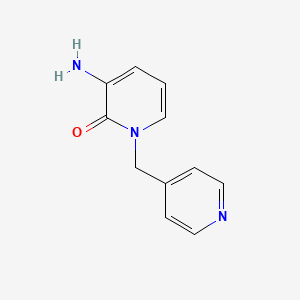


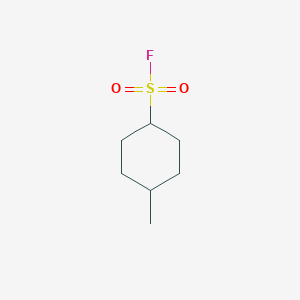
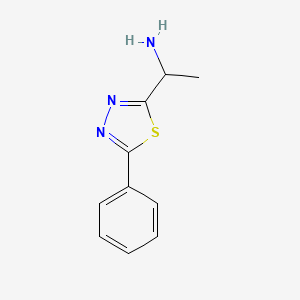
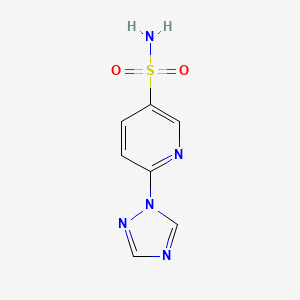
![2-([1,1'-Biphenyl]-4-yl)-2-aminopropan-1-ol](/img/structure/B13526610.png)
